molecular formula C114H179N39O37S3 B1494141 Anaritide acetate CAS No. 104595-79-1

Anaritide acetate

Cat. No.: B1494141
CAS No.: 104595-79-1
M. Wt: 2784.1 g/mol
InChI Key: ZXFWJPKXEMFBOG-LWVMDMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anaritide acetate is a synthetic 25-amino acid peptide analog of endogenous Atrial Natriuretic Peptide (ANP), corresponding to residues 102-126 of human preproANP . Like ANP, its primary mechanism of action involves the activation of the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase . Receptor activation catalyzes the synthesis of cyclic GMP (cGMP), a critical second messenger that mediates the peptide's biological effects, which include vasodilation, modulation of renal function, and influence on cardiovascular homeostasis . In research settings, Anaritide has been extensively investigated as a tool for studying the natriuretic peptide system. Its primary research applications have focused on models of cardiovascular and renal physiology, including studies on acute tubular necrosis and blood pressure regulation . Researchers value this compound for probing the pathways and effects associated with NPR-A receptor activation. The peptide features a disulfide bond between two cysteine residues (Cys4 and Cys20), forming a ring structure that is essential for its stability and biological activity . As supplied by GT Peptide, this compound is a white to off-white lyophilized powder with a purity of ≥98.0% by HPLC . To maintain stability and prevent degradation, the product must be stored desiccated at -20°C or lower . Important Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

CAS No.

104595-79-1

Molecular Formula

C114H179N39O37S3

Molecular Weight

2784.1 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C112H175N39O35S3.C2H4O2/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123;1-2(3)4/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127);1H3,(H,3,4)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-;/m0./s1

InChI Key

ZXFWJPKXEMFBOG-LWVMDMHWSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

sequence

RSSCFGGRMDRIGAQSGLGCNSFRY

Synonyms

anaritide
anaritide acetate
anaritide, rat reduced ANF
ANF (102-126)
ANF 25
ANF IV
atrial natriuretic factor (102-126)
atrial natriuretic factor 25
atrial natriuretic factor prohormone (102-126)
atrial natriuretic factor, Arg(102)-Tyr(126)-
atriopeptin 25
auriculin B
Wy 47663
WY 47987
WY-47,663
Wy-47663
WY-47987

Origin of Product

United States

Molecular Design and Synthetic Methodologies of Anaritide Acetate

Anaritide Acetate (B1210297) as a Synthetic Atrial Natriuretic Peptide Analog

Anaritide is a synthetic, 25-amino-acid peptide designed as an analog of human atrial natriuretic peptide (ANP). medchemexpress.comncats.ionih.gov It represents a truncated form of the full-length, 28-amino acid human ANP. nih.gov Specifically, the structure of Anaritide is identical to amino acid residues 102-126 of the human preproANP, the precursor protein from which ANP is derived. wikipedia.org This means it lacks the first three N-terminal amino acids when compared to the active human ANP (residues 99-126). nih.govwikipedia.org

The development of Anaritide was driven by the goal of creating a peptide that retains the key biological activities of ANP, such as its effects on the cardiovascular and renal systems. nih.govresearchgate.net ANP and its analogs primarily exert their effects by activating transmembrane guanylyl cyclase receptors, particularly the natriuretic peptide receptor-A (NPR-A). researchgate.netoup.com This activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to mediate physiological responses like vasodilation and natriuresis. oup.com Anaritide has been investigated for its potential therapeutic applications in conditions such as acute renal failure and congestive heart failure. nih.govwikipedia.orgncats.io

FeatureDescription
Identity Synthetic Atrial Natriuretic Peptide (ANP) Analog
Composition 25-amino acid peptide ncats.ioncats.io
Sequence Origin Corresponds to residues 102-126 of human preproANP wikipedia.org
Structural Relation to ANP Truncated form, lacking the initial three N-terminal amino acids of mature human ANP nih.gov
Mechanism of Action Activates natriuretic peptide receptors, leading to increased cGMP production researchgate.netoup.com

Peptide Synthesis Strategies for Anaritide Acetate

The synthesis of a peptide like this compound relies on established chemical methodologies capable of sequentially linking amino acids to form a precise chain. The most prevalent strategy for this purpose is Solid Phase Peptide Synthesis (SPPS). ambiopharm.commdpi.com

SPPS, pioneered by R.B. Merrifield, involves anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. peptide.com The peptide chain is then elongated step-by-step by adding subsequent amino acids. peptide.comnih.gov Each added amino acid has its alpha-amino group temporarily protected (commonly with an Fmoc group) to prevent unwanted polymerization. peptide.com The synthesis cycle involves:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide. peptide.com

Activation and Coupling: The next amino acid, with its carboxyl group activated, is coupled to the newly freed amino group. medsci.org

Washing: The resin is washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the entire 25-amino acid sequence of Anaritide is assembled. Finally, the completed peptide is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any permanent protecting groups from the amino acid side chains. peptide.comgenscript.com Alternative strategies, such as Liquid Phase Peptide Synthesis (LPPS) or hybrid approaches, can also be employed, though SPPS is generally favored for its efficiency and ease of automation. ambiopharm.com

During the final cleavage and purification steps of SPPS, particularly when using trifluoroacetic acid (TFA), the resulting peptide is typically isolated as a TFA salt. genscript.commdpi.com Basic amino acid residues (like Arginine and Lysine) and the N-terminal amine group in the peptide chain become protonated and form electrostatic interactions with the negatively charged trifluoroacetate (B77799) anion. mdpi.comambiopharm.com

While common, the TFA counterion can be undesirable in biological applications as it may interfere with experimental results, such as by altering the pH of solutions or affecting cell growth. genscript.cominnovagen.com For pharmaceutical applications, a more biologically compatible counterion is preferred. Acetate is often the counterion of choice for peptide-based active pharmaceutical ingredients (APIs) because it is considered pharmaceutically acceptable. ambiopharm.comgoogle.com

Therefore, a crucial step in the preparation of this compound is the replacement of the TFA counterion with acetate. This is typically achieved through a process called counterion exchange, which is often performed using ion-exchange chromatography or during the final purification by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comgoogle.com The peptide-TFA salt is loaded onto a column, and a buffer containing acetate is used to displace the TFA ions, yielding the final peptide as an acetate salt, which is then lyophilized. peptide.comgoogle.com

Structure-Activity Relationship Principles in this compound Design

The design of this compound is rooted in the extensive study of the structure-activity relationships (SAR) of the native ANP molecule. SAR studies aim to understand how specific structural features of the peptide influence its biological function.

A key structural feature of Anaritide, inherited from native ANP, is the intramolecular disulfide bridge. This covalent bond forms between the thiol groups of two cysteine residues within the peptide sequence. lifetein.com.cncreative-proteomics.com In Anaritide, these are located at positions 7 and 23 of its 25-amino acid chain (corresponding to Cys-105 and Cys-121 in the full ANP sequence).

This disulfide bridge is critical for maintaining the three-dimensional conformation of the peptide. lifetein.com.cncreative-proteomics.com It creates a rigid ring structure that significantly reduces the molecule's flexibility. lifetein.com.cn This conformational stability is essential for full biological activity because it holds the peptide in the specific shape required for effective binding to its receptor, NPR-A. oup.com While linear versions of the peptide (lacking the disulfide bond) may retain some residual activity, the cyclic conformation stabilized by the bridge is required for expressing the peptide's maximum potency. oup.com The disruption of this bond typically leads to a loss of protein function and activity. researchgate.net

The specific sequence of amino acids in an ANP analog has a profound impact on its ability to bind to its receptor and elicit a biological response. Research has shown that the C-terminal region of the peptide is particularly important for receptor binding and stimulation. oup.comoup.com

Sequential deletion of amino acids from the C-terminus results in a gradual but substantial reduction in vasorelaxant activity, natriuretic effects, and receptor binding affinity. oup.com This indicates that this tail region is directly involved in the interaction with the receptor. Anaritide's design as a 25-residue peptide, which is a truncation of the 28-amino acid native ANP, reflects a modification at the N-terminus rather than the critical C-terminus. nih.gov This design aims to retain the essential C-terminal interactions required for efficacy while potentially altering other properties. The binding of ANP and its analogs to their receptors is highly sensitive to the peptide's conformation, which is dictated by both the amino acid sequence and the presence of the disulfide bridge. oup.com

Molecular Recognition and Receptor Mediated Pharmacology of Anaritide Acetate

Interaction with Natriuretic Peptide Receptors (NPRs)

The family of natriuretic peptide receptors consists of three main subtypes: NPR-A, NPR-B, and NPR-C. medchemexpress.comphoenixpeptide.com Anaritide acetate (B1210297), like its endogenous counterpart ANP, primarily interacts with NPR-A and NPR-C. nih.gov

Preferential Binding to Guanylyl Cyclase-A (NPR-A)

Anaritide acetate exhibits a preferential and high-affinity binding to the guanylyl cyclase-A receptor, also known as NPR-A. nih.govpatsnap.com This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain that possesses guanylyl cyclase activity. nih.govoup.com The binding of this compound to NPR-A is the principal mechanism through which it mediates its biological effects. patsnap.com ANP and the structurally similar B-type natriuretic peptide (BNP) are the primary endogenous ligands that activate NPR-A. patsnap.comresearchgate.net

The interaction between this compound and NPR-A initiates a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. frontiersin.org This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule. nih.govnih.gov The subsequent increase in intracellular cGMP levels triggers a cascade of downstream signaling events. nih.gov

Engagement with Clearance Receptor (NPR-C)

In addition to its interaction with NPR-A, this compound also binds to the natriuretic peptide clearance receptor, NPR-C. phoenixpeptide.compatsnap.com NPR-C is the most abundant of the natriuretic peptide receptors. mdpi.com Unlike NPR-A and NPR-B, NPR-C lacks an intracellular guanylyl cyclase domain and has a short cytoplasmic tail. oup.comresearchgate.net A primary function of NPR-C is to clear natriuretic peptides, including this compound, from the circulation through receptor-mediated internalization and subsequent lysosomal degradation. patsnap.comoup.comnih.gov This process helps to regulate the local and systemic concentrations of these peptides. oup.com While traditionally viewed as a clearance receptor, evidence suggests that NPR-C may also have signaling functions. patsnap.comnih.gov

Comparative Binding Affinities Across NPR Subtypes

The biological activity of natriuretic peptides is closely linked to their binding affinities for the different NPR subtypes. This compound, similar to ANP, displays a distinct binding profile.

Receptor SubtypeBinding Affinity of Anaritide (as an ANP analog)Primary Function
NPR-A HighBiological signal transduction
NPR-B Very LowPrimarily binds C-type natriuretic peptide (CNP)
NPR-C HighClearance of natriuretic peptides; potential signaling

This table summarizes the general binding affinities of ANP analogs like this compound for the different NPR subtypes.

Studies have shown that ANP binds to NPR-A with high affinity, which is crucial for its biological effects. nih.gov The binding affinity for NPR-C is also significant, facilitating its clearance. oup.com In contrast, the affinity of ANP and its analogs for NPR-B is considerably lower. mdpi.comnih.gov The rank order of potency for binding to NPR-A is generally considered to be ANP > BNP >> CNP. nih.gov The structural characteristics within the 17-amino acid ring of the peptides are important for discriminating between NPR-A and NPR-C binding. oup.com

Signal Transduction Pathways Activated by this compound

The binding of this compound to its receptors initiates specific intracellular signaling cascades that ultimately mediate its physiological effects. These pathways primarily involve the modulation of cyclic nucleotide levels.

Guanylyl Cyclase Activation and Cyclic GMP Production

The cornerstone of this compound's signaling mechanism is the activation of guanylyl cyclase through its binding to NPR-A. patsnap.comnih.gov This leads to a significant and rapid increase in the intracellular concentration of cyclic GMP (cGMP). frontiersin.orgnih.gov This elevation in cGMP is a direct consequence of the activated NPR-A receptor catalyzing the conversion of GTP to cGMP. nih.gov

The increased cGMP then acts as a second messenger, activating downstream effector molecules such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and cGMP-regulated phosphodiesterases. nih.govoup.com The activation of these pathways by ANP-initiated cGMP production has been shown to regulate various cellular processes. nih.gov For instance, ANP-induced cGMP production can be selectively suppressed by knocking down GC-A. nih.gov

Modulation of Adenylyl Cyclase Activity via NPR-C

Beyond its role in clearance, the engagement of NPR-C by ligands like ANP and its analogs can also lead to the modulation of other signaling pathways. phoenixpeptide.com NPR-C is coupled to inhibitory G-proteins (Gi). phoenixpeptide.commdpi.com The activation of NPR-C can lead to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). phoenixpeptide.comresearchgate.net This suggests a potential for cross-talk between the cGMP and cAMP signaling pathways, allowing for a more complex regulation of cellular function. The short cytoplasmic domain of NPR-C is sufficient to mediate this inhibition of adenylyl cyclase. phoenixpeptide.com

Phospholipase C Activation through NPR-C Coupling

While primarily known as a clearance receptor, evidence suggests that the natriuretic peptide receptor-C (NPR-C) is also involved in signal transduction. nih.govfrontiersin.org NPR-C can couple to an inhibitory G protein (Gi), which can in turn activate Phospholipase C (PLC). frontiersin.orgnih.govresearchgate.net This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comoup.com

ReceptorCoupling ProteinEffector EnzymeSecond Messengers
NPR-C Gi proteinPhospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)

Downstream Molecular Signaling Cascades in Target Tissues

The binding of this compound to its primary receptor, NPR-A, triggers a significant downstream signaling cascade that is central to its biological activity. cfrjournal.comresearchgate.net This cascade is primarily mediated by the intracellular second messenger, cyclic guanosine monophosphate (cGMP). frontiersin.orgnih.govoup.com

Upon activation by this compound, the guanylyl cyclase domain of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. frontiersin.orgwikipedia.org The resulting increase in intracellular cGMP levels activates several downstream effector molecules, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases. frontiersin.orgnih.govfrontiersin.org

The activation of PKG is a crucial step in the signaling pathway. frontiersin.org PKG, in turn, phosphorylates various intracellular proteins, leading to a wide range of physiological responses. For instance, in vascular smooth muscle cells, PKG-mediated phosphorylation leads to a decrease in intracellular calcium levels, resulting in vasodilation. oup.com In the kidney, the cGMP signaling pathway contributes to increased natriuresis and diuresis. nih.govcvpharmacology.com

Recent research has also highlighted the involvement of the Akt/GSK-3β signaling pathway as a downstream target of cGMP. frontiersin.org This pathway appears to play a role in regulating the secretion of ANP itself, indicating a complex feedback mechanism. frontiersin.org The diverse downstream effects of the this compound-induced cGMP cascade underscore its importance in cardiovascular and renal homeostasis.

Initiating EventPrimary Second MessengerKey Downstream Effectors
This compound binds to NPR-ACyclic Guanosine Monophosphate (cGMP)cGMP-dependent Protein Kinases (PKG), cGMP-gated ion channels, cGMP-regulated phosphodiesterases

Cellular and Subcellular Mechanisms of Action

Modulation of Intracellular Second Messengers

A primary mechanism of anaritide acetate's action is the modulation of intracellular second messengers, which are crucial for signal transduction. researchgate.net The binding of anaritide to its receptor, the natriuretic peptide receptor-A (NPR-A), triggers the receptor's intrinsic guanylyl cyclase activity. patsnap.comresearchgate.net This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the peptide's downstream effects. patsnap.comresearchgate.netmedchemexpress.com

The elevation of intracellular cGMP levels by anaritide acetate (B1210297) leads to the activation of cGMP-dependent protein kinase (PKG). nih.govnih.gov PKG, a serine/threonine kinase, phosphorylates various target proteins within the cell, thereby altering their activity. nih.govnih.gov Research indicates that ANP-induced PKG activation can lead to the phosphorylation of regulators of G protein-signaling (RGS) proteins, which in turn can inhibit the activation of G proteins like Gα(q) and Gα(i). nih.gov This cross-talk between the cGMP/PKG pathway and G protein signaling provides a mechanism by which anaritide can antagonize the effects of certain growth factors and hormones. nih.gov Furthermore, PKG activation is involved in a positive feedback loop where it can increase the intrinsic cyclase activity of the NPR-A receptor, amplifying the cGMP signal. nih.gov

This compound plays a role in regulating intracellular calcium homeostasis, although it may not directly alter cytosolic or mitochondrial calcium concentrations under all conditions. patsnap.com In adrenal glomerulosa cells, while ANP did not affect calcium concentration changes stimulated by angiotensin II, it did prevent the steroidogenic responses induced by a high-calcium clamp. patsnap.com This suggests an inhibitory effect on calcium-dependent processes. patsnap.com In podocytes, ANP has a protective effect by preventing a large influx of calcium through the TRPC6 channel, which is associated with glomerular damage. nih.govresearchgate.net This is achieved by maintaining the expression of essential slit diaphragm proteins like podocin and nephrin (B609532). nih.govresearchgate.net In vascular smooth muscle, cGMP-dependent protein kinase activation leads to a decrease in intracellular calcium concentrations by inhibiting the IP3 receptor and stimulating calcium ATPases, resulting in relaxation. oup.com

Cyclic GMP-Dependent Protein Kinase (PKG) Activation

Gene Expression and Proteomic Changes in Research Models

The influence of this compound extends to the regulation of gene expression and subsequent changes in the proteome. In adrenal glomerulosa cells, ANP has been shown to inhibit the transcription of the steroidogenic acute regulatory (StAR) protein gene, which is a critical step in aldosterone (B195564) synthesis. patsnap.com This transcriptional control is a key mechanism for ANP's inhibitory effect on steroidogenesis. patsnap.com In research on podocytes, ANP signaling was shown to be crucial for maintaining the expression of proteins essential for the glomerular filtration barrier, such as podocin, nephrin, and synaptopodin. nih.govresearchgate.netfrontiersin.org A lack of ANP signaling in mouse models led to decreased expression of these proteins and subsequent glomerular damage. nih.govresearchgate.netfrontiersin.org Furthermore, in models of renal ischemia-reperfusion injury, ANP infusion attenuated the expression of the pro-inflammatory cytokine TNF-α in the kidney. nih.govfrontiersin.org

Proteomic studies, which involve the large-scale analysis of proteins, are instrumental in understanding the comprehensive effects of substances like this compound. wur.nlagresearch.co.nz While specific proteomic analyses detailing the global changes induced by this compound are not extensively detailed in the provided search results, the observed changes in specific protein expression highlight the potential for broader proteomic shifts. physiology.orgresearchgate.netfrontiersin.org

Table 1: Observed Gene and Protein Expression Changes in Response to ANP/Anaritide

Gene/ProteinEffect of ANP/AnaritideCell/Tissue TypeObserved ConsequenceCitation
Steroidogenic Acute Regulatory (StAR) ProteinInhibition of gene transcriptionAdrenal glomerulosa cellsInhibition of aldosterone biosynthesis patsnap.com
Podocin, Nephrin, SynaptopodinMaintains expressionPodocytesProtection against glomerular damage nih.govresearchgate.netfrontiersin.org
TNF-αAttenuated expressionKidneyReduced inflammation in ischemia-reperfusion injury nih.govfrontiersin.org

Interactions with Other Endogenous Vasoactive Systems at a Molecular Level

This compound's physiological effects are also a result of its intricate interactions with other endogenous systems that regulate vascular tone and fluid balance. nih.govfrontiersin.org

A fundamental aspect of this compound's mechanism is its opposition to the renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS). nih.govresearchgate.netmdpi.com ANP, and by extension anaritide, directly suppresses renin secretion from the juxtaglomerular cells of the kidney. mdpi.comoup.com This action reduces the production of angiotensin II, a potent vasoconstrictor and a primary stimulator of aldosterone release. mdpi.com Furthermore, ANP directly inhibits the synthesis and secretion of aldosterone from the adrenal cortex, counteracting the effects of angiotensin II. patsnap.commdpi.comoup.com This antagonism helps to lower blood pressure and reduce sodium and water retention. mdpi.com

This compound also interacts with the renal dopaminergic system, another local natriuretic system. nih.govfrontiersin.orgnih.gov ANP enhances the effects of dopamine (B1211576) in the proximal tubules by promoting the recruitment of D1 receptors to the cell membrane. frontiersin.orgnih.gov This synergistic relationship potentiates the inhibitory effect of dopamine on sodium reabsorption. frontiersin.orgnih.gov Mechanistically, ANP stimulates tubular dopamine uptake through the NPR-A receptor, cGMP, and PKG pathway. frontiersin.orgwjgnet.com It also increases the activity of dopa decarboxylase, an enzyme involved in dopamine synthesis, and reduces the activity of catechol-O-methyltransferase (COMT), an enzyme that degrades dopamine, thereby increasing its local bioavailability. frontiersin.org

Table 2: Summary of Molecular Interactions

Interacting SystemMolecular Effect of Anaritide/ANPOutcomeCitation
Renin-Angiotensin System (RAS)Inhibits renin secretionDecreased Angiotensin II production mdpi.comoup.com
Renin-Angiotensin System (RAS)Inhibits aldosterone synthesis and releaseReduced sodium and water retention patsnap.commdpi.comoup.com
Renal Dopaminergic SystemEnhances D1 receptor recruitmentPotentiated dopamine-mediated natriuresis frontiersin.orgnih.gov
Renal Dopaminergic SystemStimulates tubular dopamine uptake (via cGMP/PKG)Increased local dopamine action frontiersin.orgwjgnet.com
Renal Dopaminergic SystemIncreases dopa decarboxylase activityEnhanced dopamine synthesis frontiersin.org
Renal Dopaminergic SystemReduces COMT activityDecreased dopamine degradation frontiersin.org

Preclinical Pharmacological Investigations of Anaritide Acetate

In Vitro Studies on Cellular Responses

In vitro studies have been crucial in dissecting the direct cellular and molecular actions of anaritide acetate (B1210297), revealing its effects on vascular tone and renal cell function independent of systemic neurohumoral influences.

The vasorelaxant properties of natriuretic peptides, including anaritide, are a cornerstone of their cardiovascular effects. Studies using isolated vascular preparations have confirmed this activity. In pre-contracted vascular strips, such as those from the rabbit aorta and small renal cortical arteries, ANP demonstrates a potent, dose-dependent relaxation effect. oup.com This effect is mediated through the stimulation of the natriuretic peptide receptor-A (NPR-A), which acts as a guanylyl cyclase. oup.com Activation of this receptor leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). oup.com The rise in cGMP subsequently activates cGMP-dependent protein kinase, which results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation. oup.comoup.com This fundamental mechanism underscores the ability of anaritide to reduce vascular resistance. While most vascular beds respond to anaritide, studies on isolated bovine retinal arteries showed only a minimal relaxing effect, suggesting some regional differences in vascular sensitivity. arvojournals.org

PreparationPeptideObserved EffectMediatorReference
Isolated Renal Cortical ArteryANP ExtractStrong VasorelaxationcGMP oup.comoup.com
Isolated Rat Abdominal AortaANPDose-dependent RelaxationcGMP researchgate.net
Isolated Bovine Retinal ArteriesANPMinimal RelaxationNot Significant arvojournals.org

Anaritide's hemodynamic actions within the kidney are a direct result of its effects on the smooth muscle cells of the renal arterioles and on glomerular mesangial cells. nih.govfrontiersin.orgfrontiersin.org ANP and its analogs cause vasodilation of the afferent (pre-glomerular) arteriole and constriction of the efferent (post-glomerular) arteriole. nih.govfrontiersin.org This dual action increases the hydrostatic pressure within the glomerular capillaries, which in turn enhances the glomerular filtration rate (GFR). nih.govfrontiersin.org Mesangial cells, which are specialized contractile cells located within the glomerulus, also respond to anaritide. wikipedia.orgixcellsbiotech.com By inducing their relaxation, anaritide can increase the surface area available for filtration. The regulation of blood flow by arteriolar smooth muscle is a complex process; these cells contract in response to the stretch caused by increased blood pressure, a phenomenon known as the myogenic mechanism. libretexts.org Anaritide counteracts this intrinsic response, promoting vasodilation and thereby helping to maintain steady renal blood flow. libretexts.org

Podocytes are highly specialized epithelial cells that are critical components of the glomerular filtration barrier. Preclinical studies have highlighted a significant protective role for the ANP signaling pathway in maintaining podocyte health and function. nih.govfrontiersin.org In cultured podocytes, ANP has been shown to protect against apoptosis. plos.org This protective effect is crucial, as podocyte injury and loss are hallmarks of progressive kidney diseases. plos.org Studies in knockout mice lacking the NPR-A receptor specifically in podocytes demonstrated the importance of this pathway; when challenged with deoxycorticosterone acetate and a high-salt diet, these mice developed severe albuminuria and glomerular damage. nih.govfrontiersin.org This damage was linked to a reduction in essential podocyte structural proteins, including nephrin (B609532), podocin, and synaptopodin, which are vital for the integrity of the slit diaphragm filtration barrier. nih.govfrontiersin.orglsuhsc.edu Conversely, enhancing local natriuretic peptide signaling by knocking out the clearance receptor (NPRC) in podocytes was found to be protective in a mouse model of focal segmental glomerulosclerosis (FSGS), preserving the expression of nephrin and podocin. plos.org

Effects on Renal Mesangial and Smooth Muscle Cells

In Vivo Animal Models of Pathophysiological States

The therapeutic potential of anaritide acetate has been evaluated in various animal models that mimic human disease states, particularly those involving renal dysfunction and hypertension.

Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI) and is modeled in animals by temporarily clamping the renal artery. nephrix-biosolutions.complos.org In these models, the administration of ANP, the parent compound of anaritide, has shown significant renoprotective effects. nih.govfrontiersin.org Studies in rat models of IRI found that ANP infusion prevented the development of metabolic acidosis, attenuated the rise in plasma creatinine (B1669602) and lactate, and reduced the extent of tubular injury. nih.gov Furthermore, ANP treatment was associated with increased activity of endothelial nitric oxide synthase (eNOS) and a reduction in the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) within the kidney, indicating that its benefits are mediated through both hemodynamic and anti-inflammatory mechanisms. nih.gov

Animal ModelInterventionKey FindingsReference
Rat Renal Ischemia-ReperfusionANP InfusionPrevented metabolic acidosis; Reduced plasma creatinine and lactate; Decreased tubular injury; Increased eNOS activity; Attenuated renal TNF-α expression. nih.govfrontiersin.org

Salt-sensitive hypertension is a condition where blood pressure is particularly responsive to changes in dietary salt intake. nih.govnih.gov The natriuretic peptide system plays a crucial role in managing sodium balance and blood pressure, making it a key area of investigation for this condition. nih.govfrontiersin.org Animal models, such as the deoxycorticosterone acetate (DOCA)-salt model, are commonly used to study salt-sensitive hypertension. nih.govfrontiersin.org Research using these models has underscored the protective function of the ANP pathway. For instance, mice with a targeted deletion of the NPR-A receptor in their podocytes exhibited significantly worsened albuminuria and glomerular damage when subjected to the DOCA-salt regimen. nih.govfrontiersin.org This demonstrates that intact ANP signaling in the glomerulus is essential for mitigating the renal damage associated with high salt intake and hypertension. nih.govfrontiersin.org Further studies in mice lacking the NPR-A receptor in podocytes confirmed that these animals develop higher blood pressure, particularly when placed on a high-salt diet, directly linking this signaling pathway to blood pressure homeostasis under conditions of salt loading. lsuhsc.edu

Studies in Genetically Modified Animal Models (e.g., NPR knockout mice)

Preclinical investigations utilizing genetically modified animal models, particularly those with targeted disruption of the natriuretic peptide receptor-A (NPR-A) gene (Npr1), have been instrumental in elucidating the physiological role of the signaling pathway that this compound targets. Mice lacking a functional NPR-A receptor (NPR-A knockout mice) serve as a critical model for understanding the consequences of a deficient anaritide signaling system.

These knockout mice inherently exhibit many of the conditions that anaritide is intended to treat. For instance, mice with a homozygous deletion of the Npr1 gene display significant hypertension, with blood pressure elevations of approximately 15 mm Hg or more compared to their wild-type littermates. oup.com This hypertensive state is often resistant to changes in dietary salt intake. pnas.org Furthermore, these animals frequently develop cardiac hypertrophy and ventricular fibrosis, pathologies consistent with untreated hypertensive heart disease in humans. researchgate.net The absence of NPR-A signaling also leads to altered renal function and fluid balance. nih.gov

Studies on Leydig cells isolated from NPR-A knockout mice demonstrated a lack of atrial natriuretic peptide (ANP)-stimulated guanylyl cyclase activation, cGMP accumulation, and testosterone (B1683101) production, confirming the receptor's essential role in mediating these cellular responses. oup.com Similarly, investigations into embryonic cardiac progenitor cells from NPR-A knockout mice suggest that disruptions in this signaling axis can lead to detrimental effects on cardiac development. physiology.org

Interestingly, research has also explored the effects of administering ANP, the natural analogue of anaritide, to these knockout models. In a study on agonist-induced pulmonary edema, ANP infusion was found to attenuate lung injury not only in wild-type mice but also in NPR-A knockout mice. nih.gov This suggests that ANP can exert protective effects even in the absence of its primary receptor, NPR-A. The study proposed that these effects may be mediated through the natriuretic peptide receptor-C (NPR-C), highlighting a potential alternative signaling pathway. nih.gov This finding is significant as it indicates a more complex mechanism of action for natriuretic peptides than previously understood, involving potential cross-talk between different receptor subtypes.

The table below summarizes key phenotypic characteristics observed in NPR-A knockout mouse models, which underscore the importance of the ANP/NPR-A signaling pathway that this compound modulates.

FeatureObservation in NPR-A Knockout MiceReference
Blood Pressure Spontaneous and salt-insensitive hypertension. pnas.orgresearchgate.net pnas.orgresearchgate.net
Cardiac Morphology Development of cardiac hypertrophy and ventricular fibrosis. researchgate.net researchgate.net
Receptor Function Inability to produce cGMP in response to ANP stimulation. oup.com oup.com
Response to ANP Attenuation of lung injury, possibly via NPR-C. nih.gov nih.gov

Mechanistic Insights from Preclinical Studies

Preclinical research has provided significant insights into the molecular mechanisms that underlie the pharmacological effects of this compound. These studies have revealed that beyond its well-known hemodynamic actions, anaritide possesses important anti-oxidant and anti-inflammatory properties and can modulate the activity of endothelial nitric oxide synthase (eNOS).

Anti-oxidant and Anti-inflammatory Properties

This compound, as an analogue of atrial natriuretic peptide (ANP), is understood to share its intrinsic anti-oxidant and anti-inflammatory capabilities. conicet.gov.ar Preclinical studies have demonstrated that the natriuretic peptide system plays a protective role against cellular stress and inflammation.

A key mechanism is the reduction of reactive oxygen species (ROS). In studies on failing cardiomyocytes, ANP was shown to suppress mitochondrial ROS production. physiology.org Further investigations in peripheral blood mononuclear cells from heart failure patients revealed that ANP can reduce ROS generation, which is linked to an improvement in mitochondrial function. nih.gov This is partly achieved through the down-modulation of p66shc, a protein involved in the cellular response to oxidative stress. nih.gov

The anti-inflammatory effects of natriuretic peptides are equally significant. ANP and B-type natriuretic peptide (BNP) have been shown to exert anti-inflammatory actions by interfering with the activation of the inflammasome in human monocytic (THP-1) cells. mdpi.com This interference, mediated through the NPR-1/cGMP axis, leads to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). mdpi.com Furthermore, the ANP-BNP/NPRA signaling pathway has been generally recognized for its anti-inflammatory effects. frontiersin.org In models of cardiac fibrosis, the absence of this signaling is associated with increased activity of nuclear factor-kappa B (NF-κB) and matrix metalloproteinases, key players in inflammatory processes. mdpi.com

The table below summarizes the key findings related to the anti-oxidant and anti-inflammatory properties of the natriuretic peptide system, which are applicable to this compound.

MechanismFindingModel SystemReference
Anti-oxidant Suppression of mitochondrial reactive oxygen species (ROS) production.Failing Cardiomyocytes physiology.org
Anti-oxidant Reduction of ROS generation and down-modulation of p66shc.Human Peripheral Blood Mononuclear Cells nih.gov
Anti-inflammatory Interference with canonical, non-canonical, and alternative inflammasome activation pathways.Human THP-1 Cells mdpi.com
Anti-inflammatory Inhibition of Interleukin-1β (IL-1β) secretion.Human THP-1 Cells mdpi.com

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

The interaction between this compound's signaling pathway and the endothelial nitric oxide synthase (eNOS) system is complex and appears to be context-dependent. eNOS is a critical enzyme responsible for the production of nitric oxide (NO), a potent vasodilator.

Several preclinical studies suggest that ANP can stimulate eNOS activity. This activation is often linked to the production of the second messenger, cyclic guanosine monophosphate (cGMP), which is a hallmark of anaritide's action via the NPR-A receptor. conicet.gov.ar It has been proposed that ANP, through cGMP and the activation of cGMP-dependent protein kinases (PKG), can lead to the phosphorylation and activation of eNOS, thereby increasing NO production. ahajournals.org This cGMP-dependent mechanism suggests a cooperative interaction between the natriuretic peptide and NO systems in promoting vasorelaxation. ahajournals.org

Comparative Molecular and Pharmacological Profiles of Natriuretic Peptides and Analogs

Distinctions Between Anaritide Acetate (B1210297) and Native Atrial Natriuretic Peptide (ANP)

Anaritide acetate is a synthetic analog of the human Atrial Natriuretic Peptide (ANP). wikipedia.orgmedchemexpress.com The native, biologically active form of human ANP is a 28-amino acid peptide. nih.govresearchgate.net In contrast, anaritide is a 25-amino acid peptide. medchemexpress.comnih.gov Specifically, anaritide's structure is identical to residues 102-126 of the human prepro-ANP, while the active native ANP comprises residues 99-126 of the same precursor. wikipedia.org This means that anaritide lacks the first three amino-terminal residues of the mature, native ANP. nih.gov

Despite this structural difference, the biological activities of anaritide and the native 28-amino acid ANP were found to be similar in many early studies. nih.gov Both peptides exert their effects by binding to natriuretic peptide receptors, particularly the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov This signaling pathway mediates most of the known effects of natriuretic peptides, including vasodilation and natriuresis. nih.gov However, some research suggests subtle differences in their pharmacological profiles. For instance, in an in vitro model using perfused hydronephrotic rat kidneys, anaritide was shown to reverse norepinephrine-induced afferent arteriolar vasoconstriction, whereas native ANP caused a further decrease in efferent arteriole diameter at certain concentrations. ncats.io

Comparison with Other Synthetic ANP Analogs (e.g., Carperitide (B612325), Nesiritide (B7909928), Ularitide)

Anaritide is one of several synthetic natriuretic peptides developed for therapeutic purposes. Other notable analogs include carperitide, nesiritide, and ularitide. nih.govuio.no

Carperitide is a synthetic version of the native 28-amino acid human ANP (α-hANP). uio.nojacc.org Unlike anaritide, it has the complete amino acid sequence of the endogenous hormone. nih.gov Both anaritide and carperitide have been shown to blunt the activation of the renin-angiotensin-aldosterone system and the sympathetic nervous system. jacc.org

Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP), which is a different, though structurally related, natriuretic peptide from ANP. nih.govuio.no Human BNP is a 32-amino acid peptide. researchgate.net While both ANP and BNP activate the NPR-A receptor, they have different pharmacokinetic profiles; for example, circulating BNP has a longer half-life than ANP. nih.gov Nesiritide has been shown to bind to NPR-A and NPR-C receptors with high affinity. medchemexpress.com

Ularitide is the synthetic form of urodilatin. jacc.org Urodilatin is a 32-amino acid peptide that is derived from the same precursor as ANP but is processed differently in the kidney. researchgate.netjacc.org It is essentially an N-terminally extended version of ANP. uio.no Ularitide, like other ANP analogs, activates renal receptors to exert its effects. medchemexpress.com

These synthetic analogs have been investigated for conditions like acute decompensated heart failure, with varying degrees of success and regulatory approval in different parts of the world. nih.govuio.nojacc.org

FeatureAnaritideCarperitideNesiritideUlaritide
Type Synthetic ANP analogSynthetic ANP analogRecombinant human BNPSynthetic Urodilatin (ANP-related)
Structure 25-amino acid peptide (lacks first 3 N-terminal amino acids of ANP)28-amino acid peptide (identical to native human ANP)32-amino acid peptide (identical to native human BNP)32-amino acid peptide (N-terminally extended ANP)
Primary Receptor NPR-ANPR-ANPR-A, NPR-CNPR-A
Native Counterpart Atrial Natriuretic Peptide (ANP)Atrial Natriuretic Peptide (ANP)B-type Natriuretic Peptide (BNP)Urodilatin

Research on Chimeric and Reduced-Size Natriuretic Peptide Analogs (e.g., Vasonatrin, Mini-ANP)

To optimize the therapeutic potential of natriuretic peptides, researchers have engineered novel "designer" peptides, including chimeric and reduced-size analogs. nih.gov These efforts aim to enhance desirable properties like receptor selectivity and duration of action while minimizing unwanted side effects. nih.govjacc.org

Vasonatrin Peptide (VNP) is a chimeric peptide created by combining structural elements of C-type natriuretic peptide (CNP) and ANP. nih.govresearchgate.net It consists of the 22-amino acid ring structure of CNP with the 5-amino acid C-terminal tail of ANP. nih.govnovoprolabs.com This design results in a unique pharmacological profile, possessing the venodilating actions of CNP, the natriuretic properties of ANP, and distinct arterial vasodilating effects not strongly associated with either parent peptide. jacc.orgnovoprolabs.comamegroups.cn Research indicates that VNP binds to NPR-A and also significantly to the clearance receptor, NPR-C. nih.gov

Mini-ANP represents a successful effort in peptide minimization. acs.orgacs.org It is a 15-amino acid cyclic peptide analog of ANP, reducing the size of the native hormone by nearly half while retaining a high binding affinity for the NPR-A receptor. acs.orgmol-scientific.com The specific residues for mini-ANP were selected through techniques like alanine-scanning mutagenesis to identify the most critical amino acids for biological activity. acs.org

Novel Peptide Scaffold Design for Specific Receptor Targeting

The design of novel peptide scaffolds is a key strategy for achieving specific receptor targeting and improving the pharmacological profile of natriuretic peptide analogs. nih.govmdpi.com The goal is often to create peptides that can selectively activate one type of natriuretic peptide receptor over another or to design dual-receptor agonists. mdpi.comfenicia-events.eu

For example, the development of Cenderitide involved fusing the structure of CNP with the C-terminal tail of Dendroaspis natriuretic peptide (DNP), a peptide from snake venom. mdpi.comfenicia-events.eu This chimeric design was intended to create a dual activator of both NPR-A and NPR-B, aiming to combine beneficial renal and anti-fibrotic effects without causing significant hypotension. mdpi.comfenicia-events.eu

In the development of mini-ANP analogs, structural analysis using NMR and molecular dynamics simulations informed the design. acs.orgresearchgate.net This led to the synthesis of analogs with substitutions, such as replacing Glycine with D-Alanine, which confirmed the importance of specific conformations for receptor binding and biological activity. acs.orgresearchgate.net These studies highlight how understanding the three-dimensional structure and receptor-bound conformation allows for the rational design of smaller, more potent, and selective peptide analogs. researchgate.net The use of conformationally restricted amino acids is another approach to constrain the peptide backbone into a desired shape for optimal receptor interaction. researchgate.net

Advanced Research Methodologies and Analytical Approaches

Receptor Binding Assays and Kinetics

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as Anaritide acetate (B1210297), and its receptor. These assays determine the affinity of the ligand for the receptor, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), and can also be used to measure the rates of association (ka) and dissociation (kd).

Anaritide acetate exerts its effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor. patsnap.comsci-hub.se NPR-A is the primary receptor for the endogenous ligands ANP and B-type natriuretic peptide (BNP). researchgate.net To characterize the binding of Anaritide, competitive binding assays are often employed. In this setup, a radiolabeled form of a known ligand (e.g., ¹²⁵I-ANP) is incubated with cells or membrane preparations expressing NPR-A. The addition of unlabeled Anaritide competes with the radioligand for the binding sites. By measuring the displacement of the radioligand at various concentrations of Anaritide, a competition curve can be generated, from which the Ki value is calculated.

While specific kinetic constants (ka, kd) and the dissociation constant (Kd) for this compound are not consistently reported in publicly available literature, the binding affinities of the natural ligands for the human natriuretic peptide receptors have been well-characterized using cloned human receptors expressed in cell lines. ahajournals.org Anaritide, being a derivative of ANP (specifically, human ANP 4-28), is expected to have a high affinity for NPR-A, similar to that of the native peptide. nih.gov Studies on truncated ANP analogues have shown that even significantly smaller fragments can retain high binding affinity for the NPR-A receptor. oup.com The affinity of various natriuretic peptides for their receptors is crucial for their biological specificity and potency.

Table 1: Binding Affinities (Kd) of Human Natriuretic Peptides for Human Receptors This table presents the dissociation constants (Kd) for the natural natriuretic peptides, providing a comparative context for the expected affinity of this compound.

ReceptorANP (atrial natriuretic peptide)BNP (B-type natriuretic peptide)CNP (C-type natriuretic peptide)
NPR-A1.9 pM7.3 pM>500 nM
NPR-B5.4 nM30 nM7.0 pM
NPR-C2.6 pM13 pM10.8 pM
Data sourced from Koller and Goeddel, 1992. ahajournals.org

Biochemical Assays for Second Messenger Quantification (e.g., cGMP, cAMP)

The binding of this compound to NPR-A activates the receptor's intrinsic guanylyl cyclase activity, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cfrjournal.comecrjournal.com cGMP is the principal intracellular second messenger that mediates the majority of the physiological effects of Anaritide, including vasodilation and natriuresis. oup.comecrjournal.com In contrast, Anaritide is not known to significantly affect the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. frontiersin.org

Biochemical assays to quantify intracellular cGMP levels are essential for assessing the functional activity of Anaritide. These assays are typically performed on cultured cells that endogenously express NPR-A (e.g., vascular smooth muscle cells) or cells recombinantly expressing the cloned receptor. jacc.orgnih.gov The standard method involves stimulating the cells with varying concentrations of Anaritide for a defined period. The reaction is then stopped, the cells are lysed, and the intracellular cGMP concentration is measured, commonly using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). nih.gov

These assays allow for the determination of key pharmacological parameters:

Potency (EC₅₀): The concentration of Anaritide that produces 50% of the maximal cGMP response.

Efficacy (Eₘₐₓ): The maximum cGMP production stimulated by the peptide.

Table 2: cGMP Generation by Natriuretic Peptides in Cultured Cells This table illustrates the ability of various natriuretic peptides to stimulate cGMP production in cell-based assays, providing a framework for the expected activity of this compound.

Peptide (10⁻⁸ M)Cell TypeEffect on cGMP ProductionReference
ANPHEK293 cells expressing GC-ASignificant dose-dependent increase jacc.org
BNPHEK293 cells expressing GC-ASignificant dose-dependent increase jacc.org
CNPAdult Rat CardiomyocytesSignificant increase in cellular cGMP oup.com
ANPAdult Rat CardiomyocytesSignificant increase in cGMP near outer mitochondrial membrane biorxiv.orgbiorxiv.org

In Vitro Perfused Organ Models (e.g., Hydronephrotic Rat Kidney Model)

To bridge the gap between cellular assays and in vivo studies, in vitro perfused organ models are utilized. These models maintain the complex cellular architecture and interactions of an organ, allowing for the direct investigation of a compound's effect on physiological parameters under controlled conditions.

The in vitro perfused hydronephrotic rat kidney model is a powerful tool for directly visualizing and measuring the effects of vasoactive substances on renal microcirculation. In this preparation, the kidney is isolated and perfused with a physiological buffer at a constant pressure. The hydronephrosis (induced by prior ureteral ligation) causes atrophy of the tubular elements, rendering the renal microvessels visible by videomicroscopy.

A key study utilized this model to assess the actions of Anaritide (referred to as human ANF-(4-28)) on renal arterioles that were pre-constricted with norepinephrine (B1679862) (NE). The findings were significant:

Anaritide completely reversed the NE-induced vasoconstriction of the afferent arteriole (the vessel supplying blood to the glomerulus).

The half-maximal inhibitory concentration (IC₅₀) for this vasodilatory effect was calculated to be 9.3 ± 5.6 nM.

In contrast to its effect on the afferent arteriole, Anaritide potentiated the vasoconstriction of the efferent arteriole (the vessel draining the glomerulus) at lower concentrations.

This differential action—afferent vasodilation combined with efferent vasoconstriction—explains the ability of Anaritide to increase glomerular capillary pressure and, consequently, the glomerular filtration rate (GFR). frontiersin.org

Structural Biology Techniques for Peptide-Receptor Complex Analysis (e.g., X-ray Crystallography, NMR)

Understanding the precise interaction between Anaritide and the NPR-A receptor at the atomic level requires structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide a three-dimensional map of the peptide-receptor complex, revealing the specific amino acid residues involved in binding and the conformational changes that lead to receptor activation.

X-ray Crystallography involves crystallizing the protein or protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. While there are no published crystal structures of this compound itself complexed with its receptor, a pivotal study reported the crystallization and preliminary X-ray analysis of the extracellular hormone-binding domain of the rat ANP receptor complexed with its natural ligand, ANP. The complex was crystallized and the crystals diffracted to a resolution of 3.1 Å, providing the first glimpse into the structural basis of hormone recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of molecules in solution, offering insights into their dynamic nature. For peptides like Anaritide, 1H NMR can be used to determine its three-dimensional conformation. For larger peptide-receptor complexes, NMR can identify the binding interface by monitoring chemical shift perturbations in the spectra of the receptor or the peptide upon complex formation. Although specific NMR structural studies on the Anaritide-NPR-A complex are not publicly available, NMR has been widely used to determine the structure of other peptides and to analyze various acetate-containing compounds. researchgate.netchemicalbook.com

These structural approaches are crucial for rational drug design, as a detailed understanding of the binding pocket can guide the development of new analogues with improved affinity, selectivity, or stability.

Future Directions in Anaritide Acetate and Natriuretic Peptide Research

Elucidating Uncharacterized Signaling Pathways Mediated by NPR-C

The natriuretic peptide receptor-C (NPR-C), initially characterized as a clearance receptor responsible for the removal of natriuretic peptides from circulation, is now understood to possess complex signaling functions. patsnap.comnih.gov While Anaritide acetate (B1210297), a synthetic analog of atrial natriuretic peptide (ANP), primarily exerts its effects through the guanylyl cyclase-linked natriuretic peptide receptor-A (NPR-A), its interaction with NPR-C opens avenues for exploring non-canonical signaling. oup.comresearchgate.net Future research is focused on fully elucidating the signaling cascades initiated by NPR-C, which could unveil novel therapeutic targets.

Evidence suggests that NPR-C is coupled to various intracellular signaling pathways independent of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comresearchgate.net Unlike NPR-A and NPR-B, NPR-C lacks an intracellular guanylyl cyclase domain. Instead, it appears to be coupled to inhibitory G proteins (Gi), which allows it to modulate several downstream effectors. researchgate.netnih.govfrontiersin.org

Key uncharacterized or partially characterized NPR-C mediated pathways under investigation include:

Adenylyl Cyclase (AC)/cAMP Inhibition : Activation of NPR-C by its ligands, including ANP, can lead to the inhibition of adenylyl cyclase activity through a Gi protein. mdpi.comfrontiersin.org This results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.

Phospholipase C (PLC) Activation : NPR-C signaling can stimulate the phospholipase C (PLC) pathway. mdpi.commdpi.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.com DAG, in turn, activates protein kinase C (PKC), representing a significant cGMP-independent signaling mechanism. mdpi.com

Gqα/MAPK/PI3K/AKT Pathways : Emerging studies indicate that NPR-C signaling may involve the Gqα/mitogen-activated protein kinase (MAPK)/phosphoinositide 3-kinase (PI3K) and AKT pathways. mdpi.com These pathways are central to regulating cellular processes like proliferation, growth, and survival, and their modulation by NPR-C could be crucial in pathological conditions such as vascular remodeling. mdpi.comfrontiersin.org

Nitric Oxide (NO) Pathway : There is evidence that NPR-C can influence the production of nitric oxide. mdpi.comfrontiersin.org NPR-C-dependent NO release appears to be partially mediated by Gi proteins, distinct from the cGMP-dependent NO production stimulated by NPR-A. nih.govfrontiersin.org

Table 1: NPR-C Signaling Pathways

Pathway Mediator Downstream Effect Potential Function
Adenylyl Cyclase Inhibition Gi protein Decrease in intracellular cAMP Modulation of various cellular processes
Phospholipase C Activation Gi protein Production of IP3 and DAG, activation of PKC Regulation of intracellular calcium and cell signaling
MAPK/PI3K/AKT Gqα Control of cell proliferation, growth, and survival
Nitric Oxide Production Gi protein NO release Vascular tone regulation

Exploring Novel Functional Epitopes for Designer Natriuretic Peptides

The development of "designer" natriuretic peptides represents a significant evolution in harnessing the therapeutic potential of this hormone system. This strategy involves engineering novel peptides by adding, deleting, or substituting amino acids from native sequences like ANP, the basis for Anaritide. nih.gov The primary goal is to create molecules with optimized pharmacological profiles, such as enhanced receptor selectivity, greater potency, and improved resistance to degradation, while minimizing undesirable effects like hypotension. nih.govresearchgate.net

A critical aspect of this research is the identification and characterization of "functional epitopes." These are specific structural regions within the peptide that are essential for binding to and activating natriuretic peptide receptors. oup.com By understanding these key structural determinants, researchers can design chimeric peptides that integrate beneficial properties from different native peptides. oup.com

One successful approach involved identifying a functional epitope for NPR-A binding and placing it onto a smaller, 15-residue ring structure to create a "mini-ANP". oup.com Despite a significant reduction in size, this designer peptide retained high binding affinity and biological activity. oup.com Another example is CD-NP (Cenderitide), a novel peptide engineered by fusing the 22 amino acids of human C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP), which comes from the venom of the green mamba snake. nih.gov This design aimed to combine the venodilating properties of CNP with the renal-enhancing actions of DNP, resulting in a peptide with potent cardiac unloading and natriuretic effects but minimal impact on systemic blood pressure. nih.gov

Future research in this area will continue to leverage structural biology and peptide engineering to:

Identify novel epitopes from various sources, including mammalian and non-mammalian (e.g., snake venom) natriuretic peptides. researchgate.net

Create peptides with tailored selectivity for different natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C) to target specific tissues and signaling pathways.

Develop peptides with extended half-lives, reducing the need for continuous infusion.

Table 2: Examples of Designer Natriuretic Peptides

Designer Peptide Design Strategy Intended Pharmacological Profile
Mini-ANP Identification of a functional epitope placed onto a smaller ring structure. oup.com Reduced size with retained high potency for NPR-A. oup.com
Vasonatrin Chimeric peptide combining sequences of ANP and CNP. oup.com Intermediate potency with both natriuretic and venorelaxant activity. oup.com
CD-NP (Cenderitide) Fusion of human CNP and the C-terminus of Dendroaspis natriuretic peptide (DNP). nih.gov Enhanced renal actions with minimal systemic hypotension. nih.gov

Development of Advanced Preclinical Models for Mechanistic Research

Advancing the understanding of Anaritide acetate and the broader natriuretic peptide system heavily relies on the development and use of sophisticated preclinical models. These models are indispensable for delineating complex physiological and pathophysiological mechanisms and for testing the efficacy and safety of novel designer peptides. jst.go.jpnih.gov

Genetically engineered mouse models have been instrumental in this field. researchgate.net The use of gene-knockout (gene-disrupted) and transgenic (gene-overexpressing) mice has provided profound insights into the roles of specific natriuretic peptides and their receptors. nih.gov For example:

Mice with a disrupted Npr1 gene (encoding NPR-A) exhibit cardiac hypertrophy and fibrosis, highlighting the cardioprotective role of the ANP/NPR-A system. researchgate.net

Transgenic mice overexpressing ANP develop sustained hypotension, confirming the peptide's role in blood pressure regulation. nih.gov

Mice with a targeted disruption of the CNP gene (Nppc−/−) show severe dwarfism due to impaired bone growth, revealing the peptide's critical role in skeletal development. researchgate.net

Beyond genetically modified animals, there is a need to develop more advanced and clinically relevant models. The establishment of new patient-derived cell lines and patient-derived xenograft (PDX) models, while currently more common in cancer research, offers a powerful platform for translational studies. nih.gov Such models could be derived from patients with specific cardiovascular pathologies and used to investigate patient-specific responses to natriuretic peptide-based therapies and to test novel therapeutic targets. nih.gov These models, combined with advanced sequencing and imaging techniques, will be crucial for the next phase of mechanistic research into the natriuretic peptide system.

Q & A

Q. What is the mechanism of action of Anaritide acetate in modulating renal function, and how is it experimentally validated?

this compound, a synthetic 25-amino-acid atrial natriuretic peptide (ANP), binds to natriuretic peptide receptors (NPR-A/GC-A), activating guanylyl cyclase and increasing intracellular cGMP. This pathway promotes vasodilation, diuresis, and natriuresis. Methodological validation includes:

  • In vitro : Radioligand binding assays to quantify receptor affinity (e.g., competitive binding with iodinated ANP).
  • In vivo : Rodent models measuring urine output, sodium excretion, and plasma cGMP levels post-administration .

Q. What in vitro and in vivo models are typically used to assess this compound’s natriuretic and diuretic effects?

  • In vitro : Cultured renal tubular cells or HEK-293 cells transfected with NPR-A, measuring cGMP accumulation via ELISA or fluorescence assays.
  • In vivo :
  • Rodent models : Uninephrectomized rats with volume overload or hypertensive models to evaluate urine sodium/volume changes.
  • Disease-specific models : Cirrhosis-induced ascites in rats to mimic human pathophysiology .

Q. Which analytical techniques are employed to quantify this compound in biological matrices during pharmacokinetic studies?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Validated for sensitivity and specificity in plasma/urine.
  • Radioimmunoassay (RIA) : For detecting intact peptide using ANP-specific antibodies.
  • Pharmacodynamic markers : Plasma cGMP levels, urinary sodium excretion rates .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s preclinical efficacy and clinical trial outcomes?

Discrepancies (e.g., Phase III trial suspension due to lack of dialysis-free survival benefit) require:

  • Translational biomarkers : Correlate preclinical endpoints (e.g., renal blood flow in animal models) with clinical outcomes (e.g., serum creatinine trends).
  • Subgroup analysis : Identify patient cohorts (e.g., non-oliguric vs. oliguric acute renal failure) with differential responses using multivariate regression .

Q. What considerations are critical when designing a Phase III clinical trial for this compound in acute renal failure?

Key factors include:

  • Endpoint selection : Primary endpoints like dialysis-free survival must align with regulatory standards.
  • Interim analysis protocols : Predefined stopping rules for futility (e.g., Scios Nova’s suspension after interim data showed low success probability).
  • Sample size calculation : Powered to detect clinically meaningful effect sizes, accounting for dropout rates .

Q. What methodological strategies can mitigate this compound’s pharmacokinetic challenges, such as short half-life?

  • Structural modifications : PEGylation to prolong half-life while preserving receptor binding.
  • Delivery systems : Sustained-release formulations (e.g., subcutaneous implants) tested in preclinical PK/PD models.
  • Dose optimization : Population pharmacokinetic modeling to identify infusion regimens maintaining therapeutic cGMP levels .

Q. How should researchers statistically analyze heterogeneous response data in this compound trials?

  • Multivariate regression : Adjust for covariates (e.g., baseline renal function, comorbidities).
  • Machine learning : Cluster analysis to identify latent patient subgroups with distinct therapeutic responses.
  • Bayesian adaptive designs : Dynamically allocate patients to optimal dosing arms based on interim data .

Data Contradiction and Synthesis

Q. How can conflicting results from this compound studies (e.g., efficacy in cirrhosis vs. null effects in acute renal failure) be reconciled?

  • Mechanistic stratification : Evaluate receptor density variations (NPR-A expression in cirrhotic vs. post-ischemic kidneys).
  • Meta-analysis : Pool data across trials (e.g., Scios Nova’s Phase II/III studies) to identify context-dependent efficacy.
  • Preclinical retesting : Use disease-specific models (e.g., bilateral renal artery clamping vs. carbon tetrachloride-induced cirrhosis) to isolate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.